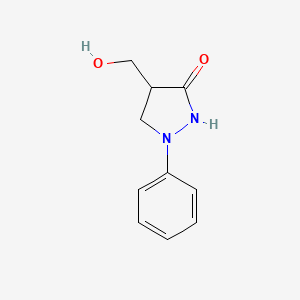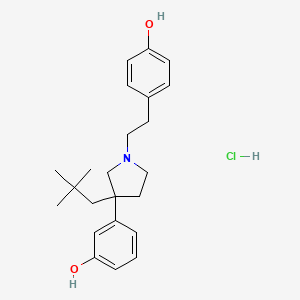
Phenol, m-(1-(p-hydroxyphenethyl)-3-neopentyl-3-pyrrolidinyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxyphenethyl Group: The hydroxyphenethyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Neopentyl Group: The neopentyl group can be attached through an alkylation reaction using neopentyl bromide or a similar alkylating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with phenol, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenethyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, alkanes, and amines.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biochemical pathways and identifying potential drug targets.
Medicine
In medicine, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting neurological disorders, cardiovascular diseases, and cancer.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance and durability.
Mécanisme D'action
The mechanism of action of 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxyphenyl)-N-(1-phenylethyl)pyrrolidine-1-carboxamide
- 3-(4-Hydroxyphenyl)-N-(2-methylpropyl)pyrrolidine-1-carboxamide
- 3-(4-Hydroxyphenyl)-N-(3-methylbutyl)pyrrolidine-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(1-(4-Hydroxyphenethyl)-3-neopentylpyrrolidin-3-yl)phenol hydrochloride exhibits unique structural features, such as the neopentyl group and the specific arrangement of functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
38906-55-7 |
|---|---|
Formule moléculaire |
C23H32ClNO2 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
3-[3-(2,2-dimethylpropyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrolidin-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-22(2,3)16-23(19-5-4-6-21(26)15-19)12-14-24(17-23)13-11-18-7-9-20(25)10-8-18;/h4-10,15,25-26H,11-14,16-17H2,1-3H3;1H |
Clé InChI |
MHDNXJUAYGCFJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12914358.png)
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)

![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)
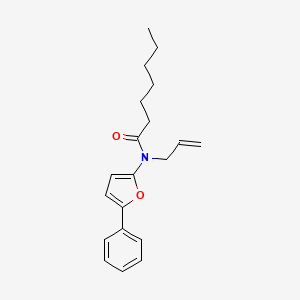
![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)
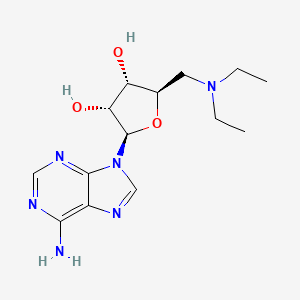
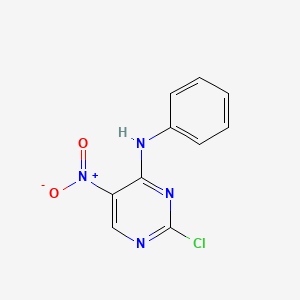
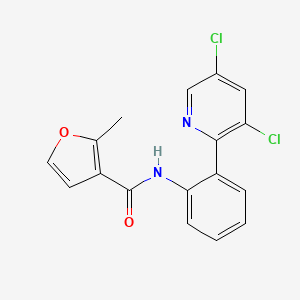
![5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914420.png)
